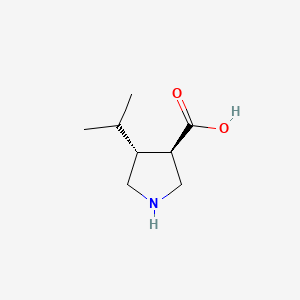

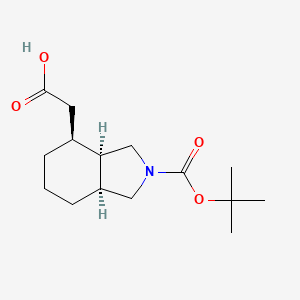

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a chemical compound used in various scientific research. It is available for purchase from several suppliers .

Molecular Structure Analysis

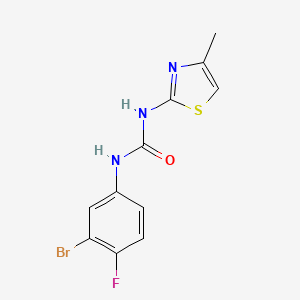

The InChI code for this compound is 1S/C15H21NO3/c17-10-13-7-4-8-14 (9-13)16-15 (18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2, (H,16,18)/t13-,14-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .科学的研究の応用

Metal-Catalyzed C-H Bond Functionalization

Research on metal-catalyzed C-H bond functionalization has been significant in biomimetic studies and organic synthesis. Metalloporphyrin catalysts, for instance, have been utilized in hydroxylation, amination, and carbenoid insertion reactions involving C-H bonds of cycloalkanes, steroids, and benzylic hydrocarbons. These reactions demonstrate high selectivity and efficiency, with metal-oxo, -imido, and -carbene complexes playing crucial roles in the functionalization process. This area of study underscores the potential of benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate derivatives in creating complex organic molecules with precise functional groups through selective C-H bond activation (Che et al., 2011).

Biomimetic Studies and Enzyme Mimicry

Biomimetic studies, especially those mimicking the function of enzymes like Dopamine β-Hydroxylase, have utilized this compound derivatives in exploring the mechanisms of O-atom transfer to benzylic C-H bonds. These studies contribute to a deeper understanding of enzymatic processes and offer pathways to synthesize complex organic compounds with high stereochemical precision (Blain et al., 2002).

Bioactive Compound Research

Research on bioactive compounds, especially those related to antimicrobial and anticancer properties, often involves this compound derivatives. These studies explore the structure-activity relationships, aiming to identify how modifications to the this compound core can influence biological activity. This line of research is crucial for developing new therapeutic agents with enhanced efficacy and specificity (Marchese et al., 2017).

Mucoactive Agent Studies in Respiratory Diseases

In pediatric healthcare, this compound derivatives have been investigated for their mucoactive properties in treating respiratory diseases. Ambroxol, a derivative of this compound, has shown significant benefits in treating acute and chronic bronchopulmonary disorders by improving mucus secretion and transport. This application highlights the therapeutic potential of this compound derivatives beyond their chemical interest, extending into clinical relevance (Kantar et al., 2020).

作用機序

The mechanism of action for this compound is not specified in the search results. Its applications range from drug synthesis to polymer modification, suggesting it may have diverse mechanisms of action depending on the context.

特性

IUPAC Name |

benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUWJTPPKGZEAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)

![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)

![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)